dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate
Overview
Description
Dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C7H8N2O5 . It is a member of the class of pyrazoles . The compound was synthesized from dimethyl 1H-pyrazole-3,5-dicarboxylate .
Molecular Structure Analysis
The inter-planar angle between the pyrazole and cyano-benzyl ring planes is 71.74 (17)° and an intramolecular C-H⋯O interaction occurs . More detailed structural analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
The molecular weight of dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate is 200.15 g/mol . It has a topological polar surface area of 102 Ų . Other physical and chemical properties like density, boiling point, and melting point are not available in the retrieved resources.Scientific Research Applications
Chemical Properties and Tautomerism
Pyrazole derivatives exhibit interesting tautomerism properties, which are critical in understanding their chemical behaviors and applications. Katritzky and Maine (1964) investigated the tautomerism of heteroaromatic compounds with five-membered rings, providing evidence of the existence of hydroxy and oxo forms in different media, including non-polar media and aqueous solutions (Katritzky & Maine, 1964). This study highlights the dynamic nature of pyrazole derivatives, which can impact their reactivity and stability in various environments.
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives have been the subject of several studies, aiming to develop new compounds with potential applications in material science and pharmaceuticals. For example, Hasan et al. (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, investigating their fluorescent properties. These compounds were found to possess fluorescence in the blue region of the visible spectrum, indicating potential applications in optical materials and sensors (Hasan, Abbas, & Akhtar, 2011).
Biological Activities
Pyrazole derivatives have been evaluated for various biological activities, including antimicrobial and cytotoxic effects. Zaki, Sayed, and Elroby (2016) discussed the regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of isoxazoline, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. These compounds showed good antimicrobial activities, suggesting their potential use as antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Herbicidal Activity
The search for new herbicides has led to the exploration of pyrazole derivatives as potential candidates. Wang et al. (2019) evaluated the herbicidal activity of a novel compound, highlighting its efficacy against major weed species in maize production systems in China. This study underscores the potential of pyrazole derivatives in agricultural applications, offering new solutions for weed management (Wang, Huang, Zhao, Liu, & Wang, 2019).
properties
IUPAC Name |
dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5/c1-13-6(11)3-5(10)4(9-8-3)7(12)14-2/h10H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZGCRCSPADZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 4-hydroxy-1H-pyrazole-3,5-dicarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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